3-(2-Fluorobenzoyl)-4-methylpyridine
Overview
Description
3-(2-Fluorobenzoyl)-4-methylpyridine is a useful research compound. Its molecular formula is C13H10FNO and its molecular weight is 215.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Conformational Analysis and Crystal Structure
Research on compounds structurally related to 3-(2-Fluorobenzoyl)-4-methylpyridine has focused on their conformational analysis and crystal structures. For example, {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt was synthesized and characterized by various spectroscopic analyses, including NMR. Its conformation in solid and solution states was studied, along with thermal stability and phase transitions using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) (Ribet et al., 2005).
2. Synthesis and Chemical Functionalization
The synthesis and functionalization of 2-Fluoro-4-methylpyridine, a related compound, were explored for the preparation of cognitive enhancer drug candidates. This included steps like chlorination, hydrolysis, and methanesulfonylation, demonstrating efficient functionalization for drug synthesis (Pesti et al., 2000).
3. Organic Acid-Base Salt Formation
The formation of organic acid-base salts from derivatives of this compound has been studied. For example, salts formed from 2-amino-4-methylpyridine with various aromatic carboxylic acids were characterized, highlighting the role of non-covalent interactions in crystal packing and the formation of 1D-3D framework structures (Khalib et al., 2014).
4. Catalytic Applications
Catalytic applications of related pyridine compounds have been explored. For instance, a catalytic system involving tetramethylammonium fluoride (TMAF) and N(TMS)3 was studied for the deprotonative coupling of benzylic C(sp3)-H bonds with carbonyls, using various methylheteroarenes, including methylpyridines, as nucleophiles (Shigeno et al., 2019).
5. Molecular Structure and Drug Development
The molecular structure of novel derivatives related to this compound was studied for potential drug development applications. This includes analysis using techniques like X-ray diffraction, IR spectroscopy, and DFT calculations, which aid in understanding their binding affinity and potential as therapeutic agents (Yılmaz et al., 2020).
6. Materials Science and Polymorphism
Studies have also been conducted on the polymorphism and phase transitions of related compounds, important in materials science. For instance, 2-(2,4-Dinitrobenzyl)-3-methylpyridine was investigated for its polymorphic forms using solid-state NMR, revealing insights into phase transitions and mesoscopic domain distribution within crystals (Schmidt et al., 1999).
Mechanism of Action
Target of Action
It’s worth noting that fluorinated compounds like 2-fluorobenzoyl chloride have been used in the preparation of other compounds such as 3-(n-hydroxycarbamimidoyl)-benzoic acid methyl ester . This suggests that the fluorobenzoyl moiety could potentially interact with various biological targets.
Mode of Action
The carbon-fluorine bond is one of the strongest in organic chemistry, which can enhance the metabolic stability of the compound .
Biochemical Pathways
It’s known that fluorinated drugs can be metabolized by microorganisms, affecting various biochemical pathways .
Pharmacokinetics
Fluorinated compounds are often used in drug design due to their unique physicochemical properties, which can influence pharmacokinetics .
Action Environment
The action, efficacy, and stability of 3-(2-Fluorobenzoyl)-4-methylpyridine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution .
Properties
IUPAC Name |
(2-fluorophenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-6-7-15-8-11(9)13(16)10-4-2-3-5-12(10)14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQLLCUYCVXRBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901243612 | |
Record name | (2-Fluorophenyl)(4-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901243612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-37-5 | |
Record name | (2-Fluorophenyl)(4-methyl-3-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Fluorophenyl)(4-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901243612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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